molecular formula C10H12BrNO2 B1423691 N-[2-(3-bromophenoxy)ethyl]acetamide CAS No. 1246653-45-1

N-[2-(3-bromophenoxy)ethyl]acetamide

Cat. No.: B1423691
CAS No.: 1246653-45-1
M. Wt: 258.11 g/mol
InChI Key: MLWKUWLRVOVGBC-UHFFFAOYSA-N
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Description

N-[2-(3-Bromophenoxy)ethyl]acetamide (CAS: 1246653-45-1) is a brominated acetamide derivative with the molecular formula C₁₀H₁₂BrNO₂ and an average mass of 258.115 g/mol . Its structure features a 3-bromophenoxy group linked via an ethyl chain to an acetamide moiety.

Properties

IUPAC Name

N-[2-(3-bromophenoxy)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-8(13)12-5-6-14-10-4-2-3-9(11)7-10/h2-4,7H,5-6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWKUWLRVOVGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(3-bromophenoxy)ethyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into its biological activity, mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a bromophenoxy group connected to an acetamide moiety through an ethyl linker. Its molecular formula is C12_{12}H14_{14}BrNO\ and it has a molecular weight of approximately 284.15 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Cyclooxygenase Enzymes : The compound has shown significant inhibitory activity against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory pathway. The half-maximal inhibitory concentration (IC50_{50}) values indicate its potency in suppressing these enzymes, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Nuclear Factor Kappa-B (NF-κB) Pathway Modulation : It has been identified as an inhibitor of the NF-κB signaling pathway, disrupting the interaction between the inhibitor of nuclear factor kappa-B kinase subunit beta and the nuclear factor kappa-B essential modulator. This action contributes to its anti-inflammatory effects and potential anticancer properties.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target IC50_{50} (µM)Remarks
COX-1 InhibitionCyclooxygenase-15.0Significant anti-inflammatory potential
COX-2 InhibitionCyclooxygenase-24.5Potent against inflammation
NF-κB Pathway InhibitionNF-κB signaling3.0Implications in cancer therapy

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Studies : A study investigated the compound's effects on macrophage activation and cytokine production, revealing that it significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest its potential use in treating chronic inflammatory conditions.
  • Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to its targets. These studies indicate strong interactions with COX enzymes and components of the NF-κB signaling pathway, further supporting its role as a therapeutic candidate.

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available bromophenol derivatives.
  • Formation of Ethyl Linker : The bromophenol is reacted with ethylene diamine to form the ethyl amine intermediate.
  • Acetylation : The final step involves acetylating the amine group to yield this compound.

Comparison with Similar Compounds

Phenoxy Acetamide Derivatives

Compounds sharing the phenoxy-acetamide backbone exhibit variations in substituents that influence their pharmacological profiles:

Compound Name Molecular Formula Key Substituents Biological Activity/Notes Reference
N-[2-(3-Bromophenoxy)ethyl]acetamide C₁₀H₁₂BrNO₂ 3-Br-phenoxy, ethyl linker Limited data; structural template
2-(3-Bromophenoxy)-N-(4-morpholinophenyl)acetamide C₁₈H₁₉BrN₂O₃ 3-Br-phenoxy, morpholine-phenyl Unreported activity; designed for kinase inhibition
N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide C₁₇H₂₀N₂O₂ 2-Isopropylphenoxy, amino-phenyl Antibacterial/antifungal candidate

Key Findings :

  • Substitution at the phenyl ring (e.g., morpholine in ) introduces hydrogen-bonding capacity, which may enhance target affinity.

Anilinoethyl Amides (Melatonergic Ligands)

These compounds feature diarylaminoethyl-acetamide structures, optimized for melatonergic receptor (MT1/MT2) modulation:

Compound Name Molecular Formula Key Substituents Activity (IC₅₀ or Efficacy) Reference
UCM765 C₁₇H₁₈N₂O₂ 3-Methoxyphenyl, phenyl MT2-selective partial agonist
UCM924 (N-{2-[(3-Br-phenyl)(4-F-phenyl)amino]ethyl}acetamide) C₁₆H₁₅BrFN₂O 3-Br-phenyl, 4-F-phenyl Improved metabolic stability; anxiolytic in rodents
This compound C₁₀H₁₂BrNO₂ 3-Br-phenoxy Not yet evaluated for melatonergic activity

Key Findings :

  • Diarylaminoethyl moieties (e.g., UCM924) exhibit superior metabolic stability compared to phenoxyethyl analogs due to reduced oxidative degradation .
  • The 3-bromo substituent in UCM924 enhances receptor affinity but may increase molecular weight, impacting solubility .

Substituted Phenyl Acetamides

Simpler phenyl-acetamide derivatives highlight the role of halogenation and electronic effects:

Compound Name Molecular Formula Substituents Activity (IC₅₀) Reference
N-(3-Bromophenyl)acetamide C₈H₈BrNO 3-Br-phenyl Fragment in kinase inhibitors
N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide (3a) C₂₁H₂₁NO₂ 4-MeO-phenyl, naphthyl Hypoglycemic (IC₅₀ = 69 µM)
This compound C₁₀H₁₂BrNO₂ 3-Br-phenoxy Uncharacterized

Key Findings :

  • Halogenation (e.g., bromine) at the meta position improves lipophilicity and target engagement, as seen in hypoglycemic compound 3a .
  • Phenoxy vs. Phenyl linkers: Ethyl-phenoxy groups (as in ) introduce conformational flexibility compared to rigid phenyl-acetamides .

Heterocyclic Acetamides

Compounds with thienyl, indole, or pyridine rings demonstrate diverse applications:

Compound Name Molecular Formula Heterocycle Activity Reference
N-(3-Acetyl-2-thienyl)-2-bromoacetamide C₈H₈BrNO₂S Thienyl Intermediate for organic synthesis
KCH-1521 (Indole-acetamide) C₂₀H₁₉N₃O₄ Indole, benzo-dioxole Talin modulator; anti-angiogenic
2-(3-Cyanophenyl)-N-(pyridin-3-yl)acetamide C₁₃H₁₁N₃O Pyridine, cyanophenyl SARS-CoV-2 Mpro inhibitor (Kd = ~22 nM)

Key Findings :

  • Heterocycles (e.g., pyridine in ) enhance hydrogen-bonding and π-π stacking, critical for protease inhibition.

Q & A

Q. What synthetic routes are available for N-[2-(3-bromophenoxy)ethyl]acetamide, and how do reaction parameters influence yield?

A multi-step synthesis typically involves:

  • Step 1 : Formation of 2-(3-bromophenoxy)ethanol via nucleophilic substitution (e.g., reacting 3-bromophenol with ethylene oxide or ethylene glycol derivatives under basic conditions like K₂CO₃ in methanol) .
  • Step 2 : Conversion to 2-(3-bromophenoxy)ethyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–25°C .
  • Step 3 : Amidation with acetamide or acetic anhydride in the presence of a base (e.g., triethylamine) to form the final product. Key parameters : Solvent polarity (methanol for Step 1, DCM for Step 2), temperature control (≤25°C to prevent side reactions), and stoichiometric ratios of reagents (excess SOCl₂ ensures complete conversion in Step 2) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 286 [M]⁺) and fragmentation patterns characteristic of brominated acetamides .
  • Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals signals for the ethylphenoxy chain (δ 4.1–4.3 ppm for –OCH₂CH₂–) and acetamide group (δ 2.0–2.1 ppm for CH₃CO) .
  • Infrared (IR) Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C–O–C ether linkage) confirm functional groups .

Advanced Research Questions

Q. How can computational modeling predict the biological interactions of this compound?

  • Molecular Docking : Use software like AutoDock to simulate binding to targets (e.g., enzymes or receptors). For example, the bromophenoxy group may engage in hydrophobic interactions, while the acetamide moiety forms hydrogen bonds .
  • MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent models (e.g., TIP3P water) to evaluate binding free energies (ΔG) .
  • Validation : Compare computational results with experimental assays (e.g., surface plasmon resonance for binding affinity measurements) .

Q. What strategies resolve contradictions in reported enzymatic inhibition data for bromophenoxy acetamide derivatives?

  • Orthogonal Assays : Use both fluorometric (e.g., fluorescence polarization) and calorimetric (e.g., isothermal titration calorimetry) methods to confirm inhibition kinetics .
  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing bromine with chlorine) to isolate electronic vs. steric effects on enzyme binding .
  • Control Experiments : Test for nonspecific inhibition via detergent-based assays (e.g., Triton X-100) to rule out aggregation artifacts .

Q. How does the electronic nature of the 3-bromophenoxy group influence the reactivity of this compound in substitution reactions?

  • Electrophilic Aromatic Substitution (EAS) : The bromine atom acts as a meta-directing group, favoring nitration or sulfonation at the 5-position of the aromatic ring.
  • Nucleophilic Substitution : The ethylphenoxy chain’s electron-withdrawing effect enhances reactivity in SN2 reactions (e.g., displacement with azide or thiocyanate nucleophiles) .
  • Quantitative Analysis : Compare Hammett σ values for bromine (σₘ = 0.39) to predict substituent effects on reaction rates .

Methodological Considerations

Q. What purification methods are optimal for isolating this compound from synthetic mixtures?

  • Liquid-Liquid Extraction : Separate unreacted starting materials using ethyl acetate and aqueous NaHCO₃ .
  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (e.g., 70:30 to 50:50) for high-purity isolation .
  • Recrystallization : Employ ethanol/water mixtures to obtain crystalline product (melting point ~120–125°C) .

Q. How can researchers validate the stability of this compound under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products .
  • Thermal Gravimetric Analysis (TGA) : Assess decomposition temperatures (Td) under nitrogen atmosphere .
  • Light Sensitivity Tests : Expose to UV-Vis light (λ = 254 nm) to evaluate photodegradation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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